molecular formula C11H18ClNOS B13764043 4-Chloro-2-octyl-4-isothiazolin-3-one CAS No. 64359-80-4

4-Chloro-2-octyl-4-isothiazolin-3-one

Cat. No.: B13764043
CAS No.: 64359-80-4
M. Wt: 247.79 g/mol
InChI Key: PHXZQPLQBTYCFV-UHFFFAOYSA-N
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Description

4-Chloro-2-octyl-4-isothiazolin-3-one is an organic compound belonging to the isothiazolinone family. It is known for its potent antimicrobial properties and is widely used as a biocide in various industrial applications. The compound’s chemical formula is C11H18ClNOS, and it is often utilized to control the growth of bacteria, fungi, and algae in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-octyl-4-isothiazolin-3-one typically involves the ring-closure of 3-mercaptopropanamides. This process can be achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide . The reaction conditions often require specific temperatures and the presence of catalysts to ensure the successful formation of the isothiazolinone ring.

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste. The final product is then purified and formulated for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-octyl-4-isothiazolin-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfides, while substitution reactions can produce a variety of substituted isothiazolinones .

Scientific Research Applications

4-Chloro-2-octyl-4-isothiazolin-3-one has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial activity of 4-Chloro-2-octyl-4-isothiazolin-3-one is attributed to its ability to inhibit life-sustaining enzymes, particularly those with thiols at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to cell death. This two-step mechanism involves rapid inhibition of growth and metabolism, followed by irreversible cell damage .

Comparison with Similar Compounds

4-Chloro-2-octyl-4-isothiazolin-3-one is unique among isothiazolinones due to its specific structure and antimicrobial efficacy. Similar compounds include:

    Methylisothiazolinone (MIT): Known for its use in personal care products.

    Chloromethylisothiazolinone (CMIT): Often used in combination with MIT as a preservative.

    Benzisothiazolinone (BIT): Commonly used in industrial applications.

    Octylisothiazolinone (OIT): Used in paints and coatings for its antifungal properties

Each of these compounds has distinct properties and applications, but this compound stands out for its effectiveness in controlling a broad spectrum of microorganisms in various environments.

Properties

IUPAC Name

4-chloro-2-octyl-1,2-thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNOS/c1-2-3-4-5-6-7-8-13-11(14)10(12)9-15-13/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXZQPLQBTYCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C(=CS1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041509
Record name 4-Chloro-2-octyl-4-isothiazolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.79 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64359-80-4
Record name 4-Chloro-2-octyl-4-isothiazolin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64359-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-octyl-4-isothiazolin-3-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064359804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Isothiazolone, 4-chloro-2-octyl-
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Record name 4-Chloro-2-octyl-4-isothiazolin-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-octyl-2H-isothiazol-3-one
Source European Chemicals Agency (ECHA)
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Record name 4-CHLORO-2-OCTYL-4-ISOTHIAZOLIN-3-ONE
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